molecular formula C8H16N2 B13123464 (3R,8AS)-3-methyloctahydropyrrolo[1,2-a]pyrazine

(3R,8AS)-3-methyloctahydropyrrolo[1,2-a]pyrazine

Katalognummer: B13123464
Molekulargewicht: 140.23 g/mol
InChI-Schlüssel: ZUILOGVUGKBLHW-SFYZADRCSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of pyrrolopyrazine derivatives, including (3R,8AS)-3-methyloctahydropyrrolo[1,2-a]pyrazine, can be achieved through various methods such as cyclization, ring annulation, cycloaddition, and direct C-H arylation . These methods often involve the use of catalysts and specific reaction conditions to achieve high yields and purity.

Industrial Production Methods: Industrial production of pyrrolopyrazine derivatives typically involves optimized synthetic routes that are scalable and cost-effective. These methods may include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency .

Analyse Chemischer Reaktionen

Types of Reactions: (3R,8AS)-3-methyloctahydropyrrolo[1,2-a]pyrazine undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substituting agents like alkyl halides. The reaction conditions often involve controlled temperatures, pressures, and pH levels to ensure optimal reaction rates and yields .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions may produce alkylated or arylated derivatives .

Wissenschaftliche Forschungsanwendungen

Chemistry: In chemistry, (3R,8AS)-3-methyloctahydropyrrolo[1,2-a]pyrazine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable scaffold for drug discovery and development .

Biology: In biology, this compound is studied for its potential as an antimicrobial and antiviral agent. Its ability to inhibit the growth of various pathogens makes it a promising candidate for the development of new antibiotics and antiviral drugs .

Medicine: In medicine, this compound is investigated for its anti-inflammatory and antitumor properties. It has shown potential in preclinical studies for the treatment of inflammatory diseases and certain types of cancer .

Industry: In industry, this compound is used in the development of new materials and as a catalyst in various chemical processes. Its stability and reactivity make it suitable for a wide range of industrial applications .

Wirkmechanismus

The mechanism of action of (3R,8AS)-3-methyloctahydropyrrolo[1,2-a]pyrazine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in the growth and proliferation of pathogens or cancer cells . The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Eigenschaften

Molekularformel

C8H16N2

Molekulargewicht

140.23 g/mol

IUPAC-Name

(3R,8aS)-3-methyl-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine

InChI

InChI=1S/C8H16N2/c1-7-6-10-4-2-3-8(10)5-9-7/h7-9H,2-6H2,1H3/t7-,8+/m1/s1

InChI-Schlüssel

ZUILOGVUGKBLHW-SFYZADRCSA-N

Isomerische SMILES

C[C@@H]1CN2CCC[C@H]2CN1

Kanonische SMILES

CC1CN2CCCC2CN1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.